molecular formula C10H7BrO3 B3121458 Methyl 7-bromo-1-benzofuran-5-carboxylate CAS No. 286836-79-1

Methyl 7-bromo-1-benzofuran-5-carboxylate

Cat. No.: B3121458
CAS No.: 286836-79-1
M. Wt: 255.06 g/mol
InChI Key: QQFMMIJEJMQKOY-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-benzofuran-5-carboxylate is an organic compound with the molecular formula C10H7BrO3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-1-benzofuran-5-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method includes the bromination of 1-benzofuran-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-1-benzofuran-5-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 7-bromo-1-benzofuran-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl 7-chloro-1-benzofuran-5-carboxylate
  • Methyl 7-iodo-1-benzofuran-5-carboxylate
  • Methyl 7-fluoro-1-benzofuran-5-carboxylate

Comparison: Methyl 7-bromo-1-benzofuran-5-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for further chemical modifications .

Properties

IUPAC Name

methyl 7-bromo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFMMIJEJMQKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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